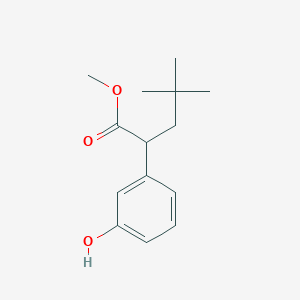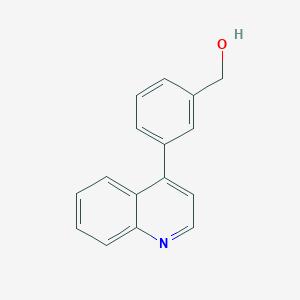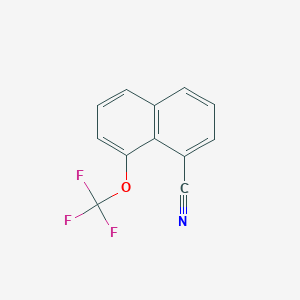
1-Cyano-8-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-8-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthalene derivative is reacted with a trifluoromethoxy source and a cyanide source under specific conditions. For example, the reaction of 1-bromo-8-(trifluoromethoxy)naphthalene with sodium cyanide in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyano-8-(trifluoromethoxy)naphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties
Wirkmechanismus
The mechanism by which 1-Cyano-8-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-Cyanonaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
8-Trifluoromethoxynaphthalene:
Uniqueness: 1-Cyano-8-(trifluoromethoxy)naphthalene is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H6F3NO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
8-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H |
InChI-Schlüssel |
BCGZOHBGLWPBHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




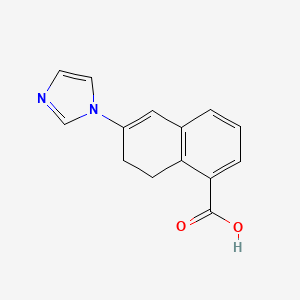
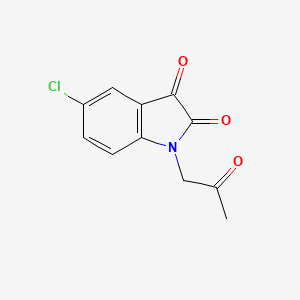
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
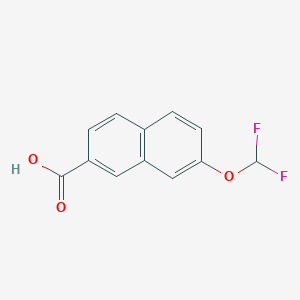
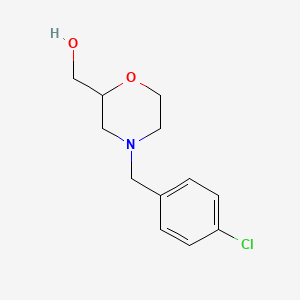
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)
